N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
Description
This compound is a benzofuran-oxadiazole hybrid characterized by a 7-methoxybenzofuran core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 4-fluorobenzyl moiety. The 7-methoxy group likely enhances lipophilicity and metabolic stability, while the 4-fluorobenzyl substitution may optimize target binding through hydrophobic and electronic interactions.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-14-4-2-3-12-10-15(26-17(12)14)18(24)21-19-23-22-16(27-19)9-11-5-7-13(20)8-6-11/h2-8,10H,9H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWGSCXRWYUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound with a unique structure that includes an oxadiazole ring, a methoxybenzofuran moiety, and a 4-fluorobenzyl substituent. This combination of functional groups suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H14FN3O4
- Molecular Weight : 367.3 g/mol
- CAS Number : 954695-27-3
- Structural Features :
- The oxadiazole ring is known for its diverse biological activities.
- The presence of fluorine in the benzyl group enhances lipophilicity and potentially improves bioavailability.
Biological Activities
Research indicates that compounds with oxadiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The incorporation of the fluorine atom is believed to enhance these properties by improving interaction with microbial targets.
- Anticancer Properties : Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The specific combination of functional groups in this compound may contribute to its efficacy against certain types of tumors .
Case Studies
- Inhibition of Notum Enzyme :
-
Antimicrobial Testing :
- A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on bacterial growth.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxadiazole ring + 4-fluorobenzyl + methoxybenzofuran | Antimicrobial, anticancer |
| 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amines | Thiadiazole structure | Anticancer |
| N-(4-fluorobenzyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Pyridine substituent | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical distinctions between the target compound and three analogs from the evidence:
Key Observations:
- Core Heterocycles : The target compound and share a 1,3,4-oxadiazole scaffold, whereas uses a 1,2,5-oxadiazole isomer, which may alter electronic properties and binding selectivity .
- Substituent Effects : The 7-methoxy group on the target’s benzofuran likely increases lipophilicity compared to the 3-methyl and 5-fluoro substituents in . The 4-fluorobenzyl group in the target and may enhance hydrophobic interactions compared to the 4-fluorophenyl in .
- Solubility : ’s low solubility (0.7 µg/mL) suggests that benzofuran-oxadiazole hybrids may face bioavailability challenges unless polar substituents (e.g., methoxy) or formulation strategies mitigate this .
Pharmacological Implications
- Target vs. In contrast, the target’s benzofuran may favor π-π stacking with aromatic amino acids .
- Target vs. : The 1,2,5-oxadiazole in is less commonly used in drug design than 1,3,4-oxadiazole, which is a bioisostere for esters or amides. The methyl groups in may reduce steric hindrance but limit metabolic stability compared to the target’s fluorobenzyl group .
- Target vs. The target’s simpler structure may offer better synthetic accessibility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted oxadiazole precursors. For example, carbodiimide-mediated coupling (e.g., EDC·HCl) in inert solvents like chloroform under argon can yield the target compound. Yield optimization may require adjusting stoichiometry, reaction duration (e.g., 48–72 hours), and catalyst loading (e.g., 4-DMAP for incomplete reactions) . Column chromatography (e.g., toluene/EtOAc gradients) is critical for purification. Lower yields (e.g., 18% in analogous syntheses) highlight the need for iterative optimization .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms functional groups and regiochemistry. For instance, methoxy protons (δ ~3.86 ppm) and fluorobenzyl aromatic signals (δ ~6.85–7.64 ppm) are diagnostic . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., <1 ppm error) . Purity ≥95% is standard, validated via HPLC or TLC (Rf ~0.6 in toluene/EtOAc) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact bioactivity or stability in related analogs?
- Methodological Answer : Comparative SAR studies using analogs like Z-4a (4-fluorobenzamide) vs. Z-4b (4-chlorobenzamide) reveal substituent-dependent activity. For example, fluorinated analogs often exhibit enhanced metabolic stability due to C–F bond resistance to oxidative degradation. Melting point variations (183–249°C) and solubility differences can guide formulation strategies .
Q. What experimental strategies resolve contradictions in biological assay data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from assay conditions (e.g., buffer pH, cell lines). Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) are essential. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) reduces false positives .
Q. How can computational modeling (e.g., molecular docking) predict target interactions for this compound?
- Methodological Answer : Docking studies with software like AutoDock Vina can model interactions with targets (e.g., kinase domains). Key parameters include ligand protonation states (validated via pKa prediction tools) and flexible side-chain sampling. Validation via mutagenesis (e.g., alanine scanning of predicted binding residues) strengthens mechanistic hypotheses .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Methodological Answer : Oxadiazole and benzofuran moieties are prone to hydrolysis under humid conditions. Stability studies (e.g., ICH Q1A guidelines) recommend storage at −20°C in desiccated, amber vials. Accelerated degradation tests (40°C/75% RH for 6 months) identify degradation products via LC-MS .
Notes for Methodological Rigor
- Contradiction Analysis : Use iterative qualitative frameworks (e.g., triangulation of NMR, HRMS, and biological data) to address outliers .
- Reproducibility : Document solvent purity (e.g., anhydrous CHCl₃), inert atmosphere protocols, and catalyst batch numbers .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated waste and cytotoxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
